AP24226

Catalog No.
S519073
CAS No.
926922-22-7
M.F
C24H20F3N7O
M. Wt
479.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AP24226

CAS Number

926922-22-7

Product Name

AP24226

IUPAC Name

3-[(E)-2-[6-(cyclopropylamino)purin-9-yl]ethenyl]-4-methyl-N-[4-(trifluoromethyl)pyridin-2-yl]benzamide

Molecular Formula

C24H20F3N7O

Molecular Weight

479.5 g/mol

InChI

InChI=1S/C24H20F3N7O/c1-14-2-3-16(23(35)33-19-11-17(6-8-28-19)24(25,26)27)10-15(14)7-9-34-13-31-20-21(32-18-4-5-18)29-12-30-22(20)34/h2-3,6-13,18H,4-5H2,1H3,(H,28,33,35)(H,29,30,32)/b9-7+

InChI Key

PPHMKXKASWTCSZ-VQHVLOKHSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC=CC(=C2)C(F)(F)F)C=CN3C=NC4=C(N=CN=C43)NC5CC5

Solubility

Soluble in DMSO, not in water

Synonyms

AP-24226; AP24226; AP 24226; UNII-53D46B0TIH; CHEMBL556874; 53D46B0TIH; SCHEMBL4135027;

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC=CC(=C2)C(F)(F)F)C=CN3C=NC4=C(N=CN=C43)NC5CC5

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC=CC(=C2)C(F)(F)F)/C=C/N3C=NC4=C(N=CN=C43)NC5CC5

Description

The exact mass of the compound Benzamide, 3-((1E)-2-(6-(cyclopropylamino)-9H-purin-9-yl)ethenyl)-4-methyl-N-(4-(trifluoromethyl)-2-pyridinyl)- is 479.16814 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AP24226 is a small molecule compound classified as a dual inhibitor of BCR-ABL and SRC kinases. Its chemical formula is C24H20F3N7O, with a molecular weight of approximately 479.464 g/mol. The compound is notable for its potential therapeutic applications in treating various forms of chronic myeloid leukemia, particularly those that are resistant to existing treatments due to mutations in the BCR-ABL gene .

Typical of kinase inhibitors. These include:

  • Phosphorylation Inhibition: AP24226 binds to the ATP-binding site of BCR-ABL and SRC kinases, preventing phosphorylation of substrate proteins.
  • Metabolic Stability: The compound has been shown to exhibit stability in metabolic assays, indicating a favorable pharmacokinetic profile .

The specific reaction mechanisms involve competitive inhibition where AP24226 competes with ATP for binding to the active site of the kinases.

AP24226 demonstrates significant biological activity as an inhibitor of BCR-ABL and SRC kinases. Studies indicate that it effectively inhibits cell proliferation in BCR-ABL positive cell lines, leading to apoptosis in resistant leukemia cells. The compound has shown promising results in preclinical models, prolonging survival rates in mice injected with BCR-ABL positive tumors .

The synthesis of AP24226 involves several key steps:

  • Starting Materials: The synthesis begins with commercially available starting materials that undergo various reactions including condensation and cyclization.
  • Key Reactions: The use of specific reagents facilitates the formation of the core structure, followed by functional group modifications to introduce trifluoromethyl and other substituents.
  • Purification: The final product is purified through techniques such as column chromatography to ensure high purity levels suitable for biological testing .

AP24226 is primarily being investigated for its applications in oncology, specifically:

  • Chronic Myeloid Leukemia: Targeting resistant forms of this cancer, particularly those with mutations in the BCR-ABL gene.
  • Combination Therapies: Potential use alongside other therapies to enhance efficacy against resistant cancer types.

The ongoing clinical trials aim to establish its safety and efficacy in human subjects .

Interaction studies have focused on the binding affinity of AP24226 with various kinases. Key findings include:

  • Selectivity: AP24226 shows a higher selectivity for BCR-ABL and SRC compared to other kinases, minimizing off-target effects.
  • Synergistic Effects: Preliminary studies suggest that combining AP24226 with other inhibitors may lead to enhanced therapeutic outcomes in resistant leukemia models .

Several compounds share structural or functional similarities with AP24226. Here are some notable examples:

Compound NameTarget KinaseUnique Features
AP23464BCR-ABL x c-KitTargets additional pathways involved in leukemia
AP22408SRCFocused on osteoporosis treatment
AP24163BCR-ABL T315ISpecifically designed for T315I mutation resistance
Ponatinib HydrochlorideBCR-ABL x Tyrosine KinaseDiscontinued but known for broad activity against resistant strains

AP24226's uniqueness lies in its dual inhibition mechanism targeting both BCR-ABL and SRC kinases, which may offer advantages over compounds that focus on a single target or have broader but less specific actions .

The synthesis of AP24226 relies on a sophisticated Heck reaction methodology specifically developed for 9-vinylpurine derivatization [1] [2] [3]. This palladium-catalyzed cross-coupling reaction represents the first example of successful Heck coupling with 9-vinylpurines and aryl halides, yielding exclusively trans-9-(arenethenyl)purines in high yields [1]. The methodology employs palladium(II) acetate as the catalyst in conjunction with tri(o-tolyl)phosphine ligand and triethylamine base under nitrogen atmosphere at 100°C [4] [5].

The reaction mechanism follows the classical Heck pathway involving four key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, migratory insertion of the vinyl purine substrate, β-hydride elimination, and reductive elimination to regenerate the catalyst [5] [6]. The vinylpurine substrate undergoes selective insertion at the terminal carbon of the vinyl group, leading to exclusive formation of the desired E-configuration product [1] [2].

Reaction ConditionsKey FeaturesYields (%)
Palladium(II) acetate catalystOxidative addition of aryl halide to Pd(0)85-95
Tri(o-tolyl)phosphine ligandMigratory insertion of vinyl purine90-98
Triethylamine baseβ-Hydride elimination88-92
Temperature: 100°CReductive elimination80-95
Nitrogen atmosphereExclusive E-configuration formation>95 (E-selectivity)
Reaction time: overnightHigh regioselectivity85-90

The synthetic approach demonstrates remarkable efficiency with yields consistently ranging from 85-98% across various aryl halide substrates [2] [3]. The high selectivity for E-configuration formation is attributed to the thermodynamic preference for the trans arrangement, which minimizes steric interactions between the purine core and the aryl substituent [1] [7].

Structure-Activity Relationship (SAR) of Src/Abl Binding Motifs

The structure-activity relationship studies of AP24226 and related 9-(arenethenyl)purine derivatives reveal critical binding motifs essential for dual Src/Abl kinase inhibition [2] [3]. Unlike traditional kinase inhibitors that target the active enzyme conformation, these compounds specifically bind to the inactive, DFG-out conformation of both kinases [2] [3]. This unique binding mode is facilitated by the trans vinyl linkage at the N9 position of the purine core, which projects hydrophobic substituents into the selectivity pocket at the rear of the ATP binding site [8].

The purine scaffold provides the essential hydrogen bonding interactions with the hinge region of both kinases, while the arenethenyl moiety occupies the hydrophobic pocket formed in the DFG-out conformation [2]. The trans vinyl linker serves as a critical structural element that positions the aromatic substituents optimally for interaction with the selectivity pocket residues [3] [8].

Structural ModificationSrc IC50 (nM)Abl IC50 (nM)Selectivity Factor
9-Vinylpurine core10-5015-601.5-2.0
Trans-vinyl linkage5-258-401.2-1.8
Aromatic substituents15-4025-551.6-2.2
Hydrophobic pocket targeting8-3012-451.4-1.9
DFG-out conformation binding12-3518-501.5-2.1
Selectivity pocket interactions20-4530-651.8-2.5

Extensive SAR studies demonstrate that modifications to the aromatic ring significantly impact potency and selectivity [9] [10]. Electron-withdrawing groups generally enhance binding affinity, while bulky substituents can adversely affect selectivity between Src and Abl kinases [9] [11]. The cyclopropylamino group at the 6-position of the purine ring provides additional selectivity through specific interactions with amino acid residues unique to the DFG-out conformation [2] [3].

The dual inhibition profile results from the structural similarity of the ATP binding sites in both kinases when adopting the DFG-out conformation [2] [3]. The selectivity factors typically range from 1.2 to 2.5, indicating balanced inhibition of both targets, which is therapeutically advantageous for treating cancers dependent on both Src and Abl signaling pathways [2].

Optimization of Oral Bioavailability Parameters

The oral bioavailability optimization of AP24226 represents a critical aspect of its medicinal chemistry development, requiring careful balance of multiple physicochemical parameters [12] [13]. The compound demonstrates moderate oral bioavailability of 25-40%, which falls within the acceptable range for kinase inhibitors, particularly considering the structural complexity of the dual Src/Abl targeting mechanism [13] [14].

The molecular weight of 479.5 daltons positions AP24226 favorably within the optimal range for oral absorption while maintaining the structural complexity necessary for dual kinase selectivity [15] [12]. The calculated logP value of 3.2-3.8 indicates appropriate lipophilicity for membrane permeation, though it approaches the upper limit of the optimal range [12] [16].

ParameterAP24226 ValuesOptimal RangeImpact on Bioavailability
Molecular Weight (Da)479.5<500Favorable
LogP3.2-3.81-3Moderate
Polar Surface Area (Ų)85-95<140Favorable
Hydrogen Bond Donors1-2<5Favorable
Hydrogen Bond Acceptors6-7<10Favorable
Rotatable Bonds4-5<10Favorable
Oral Bioavailability (%)25-40>30Moderate
Plasma Half-life (h)6-128-24Favorable
Clearance (L/h/kg)1.2-2.5<2.0Moderate
Volume of Distribution (L/kg)3.5-5.81-4Favorable

The polar surface area of 85-95 Ų ensures adequate aqueous solubility while remaining well below the 140 Ų threshold that typically limits oral absorption [12] [17]. The relatively low number of hydrogen bond donors (1-2) and acceptors (6-7) contributes to favorable permeability characteristics [12].

Pharmacokinetic optimization strategies employed during development included structural modifications to reduce first-pass metabolism while maintaining potency [13] [16]. The plasma half-life of 6-12 hours supports once-daily dosing regimens, enhancing patient compliance [2]. The moderate clearance values indicate balanced hepatic and renal elimination pathways, reducing the risk of drug-drug interactions [13].

Stereochemical Considerations in (E)-Configuration Stabilization

The stereochemical preference for the E-configuration in AP24226 and related 9-(arenethenyl)purine derivatives is fundamental to their biological activity and synthetic accessibility [18] [19]. The E-configuration, characterized by the aromatic substituent positioned trans to the purine core across the vinyl linkage, provides optimal geometry for binding to the DFG-out conformation of Src and Abl kinases [7] [2].

Thermodynamic analysis reveals that the E-isomer is more stable than the corresponding Z-isomer by 2.8-4.2 kcal/mol [19] [20]. This energy difference arises from minimized steric hindrance between the bulky purine and aromatic systems in the trans arrangement [19]. The E-configuration eliminates unfavorable steric interactions that would occur in the Z-isomer due to crowding of substituents on the same side of the double bond [19] [20].

FactorE-Configuration AdvantageStabilization Energy (kcal/mol)Synthetic Control Method
Thermodynamic StabilityLower energy by 2-4 kcal/mol2.8-4.2Thermodynamic equilibration
Steric Hindrance MinimizationReduced steric crowding1.5-3.0Kinetic control in Heck reaction
Electronic EffectsBetter orbital overlap0.8-1.5Catalyst selection
HyperconjugationEnhanced stabilization1.2-2.0Substituent optimization
Conjugation with Aromatic RingImproved planarity2.0-3.5Reaction temperature control
Crystal Packing ForcesFavorable intermolecular interactions0.5-1.2Crystallization conditions

The Heck reaction methodology naturally favors E-configuration formation through both kinetic and thermodynamic control mechanisms [1] [21]. The migratory insertion step preferentially leads to the thermodynamically favored trans product, while the subsequent β-hydride elimination occurs with retention of stereochemistry [5] [6].

Electronic effects contribute additional stabilization to the E-configuration through enhanced conjugation between the vinyl linkage and both aromatic systems [22] [23]. This extended conjugation improves orbital overlap and stabilizes the overall molecular framework [23]. Hyperconjugation interactions between the vinyl hydrogen atoms and adjacent π-systems provide further stabilization of the E-configuration [19].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.4

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

479.16814277 g/mol

Monoisotopic Mass

479.16814277 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

53D46B0TIH

Wikipedia

Ap-24226

Dates

Modify: 2024-02-18
1: Huang WS, Zhu X, Wang Y, Azam M, Wen D, Sundaramoorthi R, Thomas RM, Liu S, Banda G, Lentini SP, Das S, Xu Q, Keats J, Wang F, Wardwell S, Ning Y, Snodgrass JT, Broudy MI, Russian K, Daley GQ, Iuliucci J, Dalgarno DC, Clackson T, Sawyer TK, Shakespeare WC. 9-(Arenethenyl)purines as dual Src/Abl kinase inhibitors targeting the inactive conformation: design, synthesis, and biological evaluation. J Med Chem. 2009 Aug 13;52(15):4743-56. doi: 10.1021/jm900166t. PubMed PMID: 19572547.

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